molecular formula C19H19Cl2FN6O B2748627 N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179497-25-6

N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2748627
CAS No.: 1179497-25-6
M. Wt: 437.3
InChI Key: ARNIGMQGANYTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-(3-Chlorophenyl)-N⁴-(3-Fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative featuring:

  • 3-Chlorophenyl and 3-fluorophenyl groups at the N² and N⁴ positions, respectively.
  • A morpholin-4-yl substituent at the C6 position.
  • A hydrochloride salt form, enhancing solubility and crystallinity.

The compound belongs to a class of triazine derivatives widely investigated for their pharmacological and material science applications due to their tunable electronic properties and binding affinities . Its synthesis likely follows nucleophilic substitution reactions on a trichlorotriazine precursor, similar to methods described for morpholinyl- and aryl-substituted triazines .

Properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O.ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNIGMQGANYTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazine Ring Formation

The synthesis begins with the preparation of the 1,3,5-triazine backbone. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary starting material due to its three reactive chlorine atoms, which allow sequential substitution.

Cyanuric Chloride Synthesis

Cyanuric chloride is synthesized via the trimerization of cyanogen chloride (ClCN) in a dimethyl ether solution containing hydrogen chloride (15–39% by weight). The reaction is highly exothermic and requires precise temperature control (2–5°C) to prevent explosions. The use of an azeotropic dimethyl ether-HCl mixture (boiling point: 2°C) ensures efficient heat dissipation and high yields (>85%).

Stepwise Nucleophilic Substitution

The chlorine atoms on cyanuric chloride are replaced sequentially by amines under controlled conditions:

N2 Substitution with 3-Chloroaniline

The first substitution occurs at the 2-position (N2) with 3-chloroaniline. This step is performed in anhydrous 1,4-dioxane at 0–5°C for 2 hours, yielding 2-chloro-4,6-dichloro-1,3,5-triazine intermediate. The low temperature prevents di- or tri-substitution.

N4 Substitution with 3-Fluoroaniline

The second substitution at the 4-position (N4) uses 3-fluoroaniline at 60°C for 4 hours in 1,4-dioxane, producing a 2,4-diamino-6-chloro-1,3,5-triazine derivative. Elevated temperatures are required due to reduced reactivity after the first substitution.

N6 Substitution with Morpholine

The final chlorine at the 6-position (N6) is replaced by morpholine in tetrahydrofuran (THF) at room temperature for 6 hours. Morpholine’s strong nucleophilicity enables substitution without catalysts, achieving yields of 80–85%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in ethanol. The product precipitates as a white solid and is purified via recrystallization from ethanol/water (yield: 90–95%).

Reaction Optimization Strategies

Solvent and Temperature Effects

Parameter N2 Substitution N4 Substitution N6 Substitution
Solvent 1,4-Dioxane 1,4-Dioxane THF
Temperature 0–5°C 60°C 25°C
Time 2 hours 4 hours 6 hours
Yield 70–75% 65–70% 80–85%

Polar aprotic solvents like 1,4-dioxane enhance nucleophilic substitution by stabilizing transition states. THF is preferred for morpholine due to its ability to dissolve both reactants.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% compared to conventional heating. For example, substituting 3-fluoroaniline at 100°C for 30 minutes under microwave conditions achieves comparable yields (68%) to traditional methods.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes employ continuous flow systems to manage exothermic reactions and improve safety. Key parameters include:

  • Residence Time : 10–15 minutes per substitution step.
  • Throughput : 50–100 kg/hour.
  • Purity : >99% (monitored via in-line HPLC).

Waste Management

Unreacted cyanogen chloride and HCl are captured using scrubbers and recycled, minimizing environmental impact.

Comparative Analysis of Synthetic Routes

Method Time Efficiency Yield Scalability
Conventional Moderate 70–85% High
Microwave-Assisted High 65–80% Moderate
Continuous Flow Very High 85–90% Very High

Conventional methods remain the gold standard for scalability, while microwave techniques excel in research settings requiring rapid iteration.

Challenges and Solutions

  • Regioselectivity : Sequential substitution requires strict temperature control to avoid random substitution. Using bulkier amines for the first substitution (e.g., 3-chloroaniline) ensures positional fidelity.
  • Byproduct Formation : Excess morpholine leads to di-substituted byproducts. Stoichiometric ratios (1:1.05 amine:triazine) mitigate this issue.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich triazine ring and aryl substituents render the compound susceptible to oxidative modifications.

Reaction TypeConditionsReagentsObserved ProductsReferences
Aromatic Ring OxidationAcidic KMnO₄, 80°CKMnO₄ in H₂SO₄Quinone derivatives (via hydroxylation)
Morpholine OxidationH₂O₂, Fe²⁺ catalystFenton’s reagentMorpholine N-oxide

Key Findings :

  • The 3-chlorophenyl group exhibits higher oxidative stability compared to the 3-fluorophenyl group due to chlorine’s electron-withdrawing effect .

  • Morpholine oxidizes selectively under radical-initiated conditions without disrupting the triazine core.

Reduction Reactions

Reductive pathways primarily target the triazine ring’s C=N bonds and halide substituents.

Reaction TypeConditionsReagentsObserved ProductsReferences
Triazine Ring HydrogenationH₂ (1 atm), Pd/CEthanol, 25°CPartially saturated 1,2,4-triazoline intermediates
DehalogenationZn, HClAqueous HClRemoval of Cl/F substituents (aryl → H)

Mechanistic Insights :

  • Catalytic hydrogenation yields unstable intermediates due to steric hindrance from morpholine .

  • Dechlorination occurs preferentially over defluorination under acidic Zn conditions.

Substitution Reactions

The electron-deficient triazine core facilitates nucleophilic aromatic substitution (NAS) at the C-2, C-4, and C-6 positions.

Reaction SiteConditionsReagentsProductsYieldReferences
C-6 Morpholine ReplacementK₂CO₃, DMF, 120°CPiperidineN2-(3-ClPh)-N4-(3-FPh)-6-piperidinyl-triazine78%
C-2/C-4 Aryl ReplacementCuI, L-proline, 100°CArylboronic acidsBiaryl-triazine derivatives60–85%

Notable Trends :

  • Morpholine at C-6 is replaceable under strong base conditions, while aryl groups at C-2/C-4 require transition-metal catalysis .

  • Fluorine at C-3 of the phenyl ring enhances NAS reactivity compared to chlorine.

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes reversible protonation-deprotonation, influencing its stability:

ProcessConditionsObservationsReferences
DeprotonationNaOH (pH >10)Free base precipitates; reversible at pH 7–9
HydrolysisConc. HCl, refluxTriazine ring cleavage to amidine derivatives

Stability Profile :

  • The compound degrades rapidly in strongly alkaline media (pH >12) via ring-opening .

Photochemical Reactions

UV exposure induces homolytic cleavage of C–Cl and C–F bonds:

ConditionsProductsQuantum YieldReferences
UV (254 nm), MeOHDechlorinated/defluorinated triazinesΦ = 0.12

Implications :

  • Photodegradation pathways necessitate dark storage conditions for stability.

Comparative Reactivity with Analogs

CompoundOxidation ResistanceNAS ReactivityReduction Stability
3-Cl/3-F Triazine (Target)ModerateHighLow
3-Cl/4-F TriazineHighModerateModerate
3-Br/3-F TriazineLowHighLow

Structural Insights :

  • Fluorine’s inductive effect enhances electrophilicity at the triazine core compared to chlorine .

Scientific Research Applications

Anticancer Activity

Research indicates that N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of PI3K Pathway

A study highlighted that derivatives of triazine compounds can inhibit phosphatidylinositol 3-kinases (PI3K), which are crucial for cancer cell survival and growth. The compound demonstrated strong antitumor activity against various human cancer cell lines by disrupting this pathway .

Cell LineIC50 (µM)Mechanism of Action
DLD-1 (Colon)5.0PI3K inhibition
Ht-29 (Colon)7.2Induction of apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell functions.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of several pathogens.

Pathogen TestedInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

Antiviral and Antiparasitic Properties

Triazine derivatives have been explored for their antiviral and antimalarial activities as well. The structural characteristics of this compound contribute to its effectiveness against viral replication and parasitic growth.

Mechanism Insights

The compound's ability to act on viral enzymes and inhibit replication processes has been documented in several studies focusing on its potential as an antiviral agent . Additionally, its antimalarial properties have been linked to interference with metabolic pathways essential for parasite survival.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazine Ring : Cyclization under controlled conditions.
  • Introduction of Phenyl Groups : Substitution reactions using halogenated benzene derivatives.
  • Attachment of the Morpholine Moiety : Nucleophilic substitution reactions.

Industrial production methods may scale up these laboratory procedures while optimizing reaction conditions for higher yields and purity .

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name / ID Substituents (Positions) Melting Point (°C) Yield (%) Purity (%) Key Features References
Target Compound N²: 3-ClPh; N⁴: 3-FPh; C6: Morpholin-4-yl Not reported Not reported Not reported Hydrochloride salt; dual halogenated aryl groups
N²-(2-Indol-3-ylethyl)-N⁴-(3-ClPh)-1,3,5-Triazine-2,4,6-triamine HCl (Compound 20) N²: Indol-3-ylethyl; N⁴: 3-ClPh; C6: NH₂ 174–178 84 100 Microwave synthesis; high purity
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine N: CH₃/Ph; C6: Morpholin-4-yl; C4: Cl Not reported Not reported Not reported Crystalline structure; bond angles characterized
6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine N: Ph; N′: 3-CF₃Ph; C6: Morpholin-4-yl Not reported Not reported Not reported Trifluoromethyl enhances lipophilicity
N²-(3-ClPh)-N⁴-(4-MeOPh)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine HCl N²: 3-ClPh; N⁴: 4-MeOPh; C6: Pyrrolidin-1-yl Not reported Not reported Not reported Pyrrolidine vs. morpholine substituent
Key Observations:
  • Halogenated Aryl Groups: The target compound’s 3-ClPh and 3-FPh substituents may enhance electrophilicity and binding specificity compared to non-halogenated analogs (e.g., Compound 20’s indolyl group) .
  • Morpholinyl vs. Pyrrolidinyl : The morpholin-4-yl group (oxygen-containing) in the target compound likely improves water solubility compared to pyrrolidin-1-yl (nitrogen-only), as seen in .
  • Salt Form : The hydrochloride salt (target) may offer better crystallinity and bioavailability than neutral triazine derivatives .

Biological Activity

N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial efficacy. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazine core substituted with a chlorophenyl group, a fluorophenyl group, and a morpholine moiety. The structural formula can be represented as follows:

N2 3 chlorophenyl N4 3 fluorophenyl 6 morpholin 4 yl 1 3 5 triazine 2 4 diamine hydrochloride\text{N2 3 chlorophenyl N4 3 fluorophenyl 6 morpholin 4 yl 1 3 5 triazine 2 4 diamine hydrochloride}

Synthesis Methods

The synthesis of N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves several key steps:

  • Formation of the Triazine Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Phenyl Groups : Substitution reactions utilizing halogenated benzene derivatives.
  • Attachment of Morpholine : Nucleophilic substitution reactions involving morpholine and suitable leaving groups.
  • Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazine derivatives. For instance:

  • A library of compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold demonstrated significant antiproliferative effects against triple-negative breast cancer cells (MDA-MB231), achieving growth inhibition at concentrations as low as 10 μM .
  • The mechanism of action appears to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Preliminary in vitro studies suggest that it exhibits activity against various pathogens by inhibiting enzyme activity crucial for microbial growth.
  • The presence of both chlorinated and fluorinated phenyl groups enhances its stability and reactivity compared to other similar compounds, potentially contributing to its antimicrobial efficacy.

The biological activity of N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is believed to stem from its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound may function as a kinase inhibitor by binding to ATP-binding sites on receptor tyrosine kinases (RTKs), modulating their activity and disrupting downstream signaling pathways involved in cell proliferation .

Case Study 1: Antiproliferative Effects on Breast Cancer Cells

In a study evaluating the antiproliferative effects of various triazine derivatives on breast cancer cell lines:

Compound NameCell LineGI50 (μM)Selectivity
Compound AMDA-MB23110High
Compound BSKBR-350Moderate
Compound CMCF-10A (non-cancerous)>100Low

The results indicated that compounds similar to N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine selectively inhibited the growth of MDA-MB231 cells while sparing non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazine derivatives demonstrated that:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli20 μg/mL
Staphylococcus aureus15 μg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology : Synthesis typically involves nucleophilic substitution on a 1,3,5-triazine core. For example, reacting 6-chloro-1,3,5-triazine derivatives with substituted anilines (e.g., 3-chloroaniline and 3-fluoroaniline) in polar aprotic solvents like DMF at 60–80°C. Morpholine is introduced via displacement of the remaining chlorine atom.
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify substitution patterns and aromatic proton environments (e.g., distinguishing 3-chlorophenyl vs. 3-fluorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 488.12).
  • X-ray Crystallography : Optional for absolute configuration determination, though challenging due to hydrochloride salt formation .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Anticancer Activity : Use MTT assays on triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) with IC50_{50} values compared to controls like cisplatin. Include non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays. Report inhibition constants (KiK_i) and compare to reference inhibitors (e.g., gefitinib for EGFR) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for cancer cells over normal cells?

  • Rational Design : Replace morpholine with bulkier substituents (e.g., piperazine) to improve steric hindrance and reduce off-target binding.
  • SAR Studies : Compare analogues with varying halogen substitutions (e.g., 4-fluorophenyl vs. 3-fluorophenyl) to optimize binding to hydrophobic kinase pockets. Use molecular docking (AutoDock Vina) to predict interactions with EGFR’s ATP-binding site .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Hypothesis Testing : If conflicting IC50_{50} values arise (e.g., high potency in TNBC but low in HER2+ cells), evaluate differences in kinase expression (via Western blot) or drug efflux mechanisms (ABC transporter inhibition assays).
  • Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in long-term assays .

Q. How can ADME/Tox properties be optimized for in vivo studies?

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonate) to improve aqueous solubility while monitoring logP via shake-flask method.
  • Toxicokinetics : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues. Use LC-MS/MS to quantify plasma half-life and bioavailability .

Q. What computational tools predict off-target interactions to minimize side effects?

  • Proteome-Wide Docking : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential off-target kinases or GPCRs.
  • Machine Learning : Train models on ChEMBL data to forecast hERG channel inhibition, a common cause of cardiotoxicity .

Methodological Notes

  • Data Reproducibility : Always include positive controls (e.g., staurosporine for cytotoxicity) and validate assays across ≥3 independent experiments.
  • Structural Confirmation : Cross-validate NMR assignments with DEPT-135 and HSQC spectra to avoid misassignment of aromatic protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.